Niguldipine hydrochloride

α1A-adrenoceptor Stereoselectivity Receptor binding

Researchers requiring stereochemically defined α1A-adrenoceptor pharmacology face supply challenges with racemic or misidentified enantiomers. (S)-(+)-Niguldipine hydrochloride (CAS 113145-69-0) resolves this with verified enantiopurity and dual α1A-AR/L-type Ca2+ channel activity. • 200-600-fold α1A- over α1B-adrenoceptor selectivity (Ki = 52 pM for α1A) • 40-fold higher Ca2+ channel affinity vs. (R)-enantiomer for valid negative control design • ≥98% purity by HPLC; desiccated at -20°C for long-term stability Supplied with full analytical documentation. Immediate global shipping for R&D use.

Molecular Formula C36H40ClN3O6
Molecular Weight 646.2 g/mol
CAS No. 113145-69-0
Cat. No. B1662579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiguldipine hydrochloride
CAS113145-69-0
Synonyms3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride
3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
B 844-39
B 859-35
B8509-035
B859-35
dexniguldipine
DNIG
niguldipine
niguldipine fumarate
niguldipine hydrobromide
niguldipine hydrochloride
niguldipine maleate
Molecular FormulaC36H40ClN3O6
Molecular Weight646.2 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
InChIInChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m0./s1
InChIKeyMHOSUIMBPQVOEU-WAQYZQTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niguldipine Hydrochloride: α1A Antagonist & L-Type Ca²⁺ Channel Blocker


Niguldipine hydrochloride is a 1,4-dihydropyridine (DHP) derivative that exhibits a dual pharmacological profile as a potent α1A-adrenoceptor antagonist and an L-type calcium channel blocker [1]. The compound is chiral, and its pharmacological activity is highly stereoselective. The (S)-(+)-enantiomer (CAS 113145-69-0) is the more active form, demonstrating high affinity for both the α1A-adrenoceptor subtype (Ki = 0.16 nM) and L-type calcium channels, making it a valuable tool compound for dissecting these pathways in cardiovascular and neuroscience research . Its unique profile distinguishes it from other DHPs that primarily target calcium channels and from non-selective α1-antagonists.

Niguldipine Enantiomer Selectivity


Substituting (S)-(+)-niguldipine hydrochloride (CAS 113145-69-0) with its (R)-(−)-enantiomer (dexniguldipine) or a racemic mixture will result in profoundly different experimental outcomes. The pharmacological activity of niguldipine is highly stereoselective; the (R)-enantiomer exhibits a 40-fold lower affinity for L-type calcium channels compared to the (S)-enantiomer and, consequently, demonstrates minimal hypotensive activity in animal models [1]. In contrast, the (S)-enantiomer is the potent calcium channel blocker and α1A-antagonist required for studies focused on these targets. Using the racemate would introduce confounding variables due to the mixed pharmacology of the two enantiomers, compromising the interpretation of results in assays where calcium channel blockade or α1A-mediated effects are being measured. This is particularly critical in research exploring the delineation of α1-adrenoceptor subtypes or the specific role of L-type calcium channels in tissue function.

Niguldipine Comparative Evidence


α1A-Adrenoceptor Affinity: Enantiomer Comparison

The (S)-(+)-enantiomer of niguldipine demonstrates >40-fold higher potency at the α1A-adrenoceptor subtype compared to its (R)-(−)-counterpart in rat brain cortex membranes. (+)-Niguldipine displayed a high-affinity Ki of 52 pM, whereas (−)-niguldipine was significantly less potent, with a Ki value exceeding 2000 pM [1]. This stark difference in affinity is a key differentiator for selecting the active enantiomer for α1A-adrenoceptor research.

α1A-adrenoceptor Stereoselectivity Receptor binding

L-Type Calcium Channel Affinity: Enantiomer Comparison

The (S)-(+)-enantiomer of niguldipine is approximately 40-fold more potent at binding to L-type calcium channels than the (R)-(−)-enantiomer in guinea-pig cardiac membranes. The 'true' Ki values for (+)-niguldipine at the 1,4-DHP receptor were 45 pM for heart and 140 pM for brain. In contrast, (−)-niguldipine showed significantly weaker binding, being described as 'approximately 40 times less potent' [1].

L-type calcium channel Stereoselectivity Dihydropyridine receptor

MDR Reversal Potency: Niguldipine vs. Verapamil

In a functional assay of MDR reversal, racemic niguldipine was more effective than verapamil at a lower concentration. In human KB-8-5 multidrug-resistant cells, the addition of 1 µM niguldipine to 10 nM adriamycin reduced cell growth to 23% of untreated controls. In comparison, the addition of 1 µM racemic verapamil only reduced cell growth to 63% of controls [1]. This indicates a greater MDR-reversing potency for niguldipine.

Multidrug resistance P-glycoprotein Cancer pharmacology

α1A vs. α1B Subtype Selectivity

(S)-(+)-Niguldipine demonstrates marked selectivity for the α1A-adrenoceptor over the α1B-subtype. In rat brain cortex membranes, (+)-niguldipine exhibited a high-affinity Ki of 52 pM for the α1A-subtype. In contrast, its affinity for the α1B-subtype in the same tissue was 200- to 600-fold lower, with an estimated Ki in the range of 10-31 nM [1]. This high degree of subtype selectivity is a defining characteristic of the compound.

α1-adrenoceptor subtypes Receptor selectivity Pharmacology

Niguldipine: Research Applications


α1A-Adrenoceptor Function in Tissues

Leverage the 200- to 600-fold selectivity of (S)-(+)-niguldipine for α1A- over α1B-adrenoceptors to dissect their respective roles in physiological processes. Its high potency (Ki = 52 pM for α1A) allows for the use of low, subtype-selective concentrations in functional assays, minimizing off-target effects. This is directly supported by binding data in rat brain cortex [1] and functional studies in tissues enriched for α1A-subtypes [2].

P-Glycoprotein in Multidrug Resistance

Utilize niguldipine as a reference modulator in MDR reversal assays. The compound has been shown to be more effective than verapamil in restoring chemosensitivity in P-glycoprotein-expressing cells, as evidenced by growth inhibition studies in KB-8-5 cells where niguldipine reduced cell growth to 23% of control compared to 63% for verapamil [3]. Its interaction with P-gp is further supported by studies showing its binding to the transporter [4].

Stereoselective Control in Cardiovascular Studies

Employ the (R)-(−)-enantiomer (dexniguldipine) as a negative control for L-type calcium channel blockade in cardiovascular research. As the (R)-enantiomer has a 40-fold lower affinity for these channels than the active (S)-(+)-form, it can be used at matched concentrations to confirm that observed effects are specifically due to calcium channel antagonism [5].

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